Triethylene glycol, monothio, S-hexyl

Beschreibung

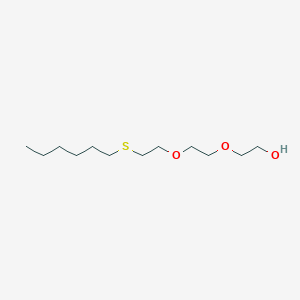

Triethylene glycol, monothio, S-hexyl (CAS: 37-759-9; molecular weight: 213.90 g/mol) is a thioether derivative of triethylene glycol. Unlike conventional glycol ethers, which feature oxygen-based ether linkages, this compound substitutes one oxygen atom with sulfur, forming a thioether bond. The S-hexyl group (a six-carbon alkyl chain attached via sulfur) enhances its hydrophobic character compared to oxygenated analogs.

Eigenschaften

CAS-Nummer |

87385-54-4 |

|---|---|

Molekularformel |

C12H26O3S |

Molekulargewicht |

250.40 g/mol |

IUPAC-Name |

2-[2-(2-hexylsulfanylethoxy)ethoxy]ethanol |

InChI |

InChI=1S/C12H26O3S/c1-2-3-4-5-11-16-12-10-15-9-8-14-7-6-13/h13H,2-12H2,1H3 |

InChI-Schlüssel |

WRKMHGBLFGTHHZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCSCCOCCOCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Substitution via Thiol-Alkylation

This method involves converting a hydroxyl group in triethylene glycol into a leaving group (e.g., tosylate or mesylate), followed by nucleophilic displacement with hexanethiol. For instance, triethylene glycol may undergo partial tosylation using p-toluenesulfonyl chloride in the presence of a base such as pyridine. The resulting mono-tosylated intermediate is then reacted with hexanethiol under alkaline conditions (e.g., K₂CO₃ or Cs₂CO₃) to facilitate S-alkylation.

Reaction Scheme:

- Tosylation:

$$ \text{HO(CH₂CH₂O)₃CH₂CH₂OH} + \text{TsCl} \rightarrow \text{HO(CH₂CH₂O)₃CH₂CH₂OTs} + \text{HCl} $$ - Thiol-Alkylation:

$$ \text{HO(CH₂CH₂O)₃CH₂CH₂OTs} + \text{HS-C₆H₁₃} \rightarrow \text{HO(CH₂CH₂O)₃CH₂CH₂-S-C₆H₁₃} + \text{TsOH} $$

This route parallels transesterification methods described in patent CN112996766A, where alkali metal carbonates (e.g., K₂CO₃) catalyze nucleophilic substitutions at elevated temperatures (100–180°C).

Mitsunobu Reaction for Direct Thioetherification

The Mitsunobu reaction offers a milder alternative, enabling direct coupling of triethylene glycol with hexanethiol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method preserves stereochemistry and avoids harsh conditions, though it requires stoichiometric reagents.

Reaction Scheme:

$$ \text{HO(CH₂CH₂O)₃CH₂CH₂OH} + \text{HS-C₆H₁₃} \xrightarrow{\text{DEAD, PPh₃}} \text{HO(CH₂CH₂O)₃CH₂CH₂-S-C₆H₁₃} + \text{H₂O} $$

Catalytic Systems and Reaction Optimization

Catalyst Selection

Patents highlight the efficacy of alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) in promoting S-alkylation reactions. For instance, Cs₂CO₃ demonstrated superior activity in transesterification reactions involving glycols, achieving yields exceeding 95% under optimized conditions. Acidic catalysts such as p-toluenesulfonic acid (PTsA), used in esterifications, may also facilitate thioether formation but risk side reactions like polymerization.

Solvent and Temperature Effects

Non-polar solvents such as toluene or xylene are preferred for their ability to azeotropically remove water, driving reactions to completion. Elevated temperatures (135–165°C) enhance reaction kinetics, as evidenced by patent CN112996766A, where transesterification reached equilibrium within 2–8 hours.

Purification and Characterization

Post-Reaction Workup

Crude product mixtures are typically washed with aqueous alkali (e.g., NaOH) to neutralize residual acid catalysts and remove unreacted thiol. Subsequent vacuum distillation removes low-boiling solvents and byproducts, yielding triethylene glycol, monothio, S-hexyl as a viscous liquid.

Analytical Validation

Gas chromatography (GC) with non-polar stationary phases (e.g., SE-30) provides precise quantification of purity. As reported in NIST Standard Reference Data, the compound exhibits a Kovats retention index of 1844 on SE-30 at 170°C, enabling differentiation from glycol precursors and byproducts.

Table 1: Gas Chromatography Parameters for Triethylene Glycol, Monothio, S-Hexyl

| Column Type | Active Phase | Temperature (°C) | Retention Index |

|---|---|---|---|

| Packed | SE-30 | 170 | 1844 |

Challenges and Mitigation Strategies

Selectivity Issues

Triethylene glycol contains three ether oxygens and two terminal hydroxyl groups, posing challenges for mono-functionalization. Protective group strategies (e.g., silylation of one hydroxyl) may improve selectivity but add synthetic steps.

Thiol Oxidation

Hexanethiol is prone to oxidation, necessitating inert atmospheres (N₂ or Ar) and radical inhibitors (e.g., hydroquinone). Patent CN102146033A emphasizes the use of polymerization inhibitors like 2,6-di-tert-butyl-4-methylphenol to suppress radical side reactions.

Industrial Scalability and Economic Considerations

Large-scale production faces hurdles in catalyst recovery and waste management. Continuous-flow reactors, as described in patent CN109053395B, could enhance throughput by maintaining optimal temperature and pressure profiles while minimizing catalyst degradation.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | Cs₂CO₃ | 150 | 85–90 | ≥95 |

| Mitsunobu Reaction | DEAD/PPh₃ | 25 | 70–75 | ≥90 |

Analyse Chemischer Reaktionen

Types of Reactions: Triethylene glycol, monothio, S-hexyl undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.

Substitution: The S-hexyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols .

Wissenschaftliche Forschungsanwendungen

Triethylene glycol, monothio, S-hexyl has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.

Wirkmechanismus

The mechanism of action of triethylene glycol, monothio, S-hexyl involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

The table below highlights key structural differences between triethylene glycol, monothio, S-hexyl and related compounds:

| Compound Name | CAS Number | Molecular Weight (g/mol) | Functional Group | Alkyl Chain Length |

|---|---|---|---|---|

| Triethylene glycol, monothio, S-hexyl | 37-759-9 | 213.90 | Thioether (C-S-C) | Hexyl (C6) |

| Triethylene glycol monobutyl ether | 143-22-6 | 206.28 | Ether (C-O-C) | Butyl (C4) |

| Triethylene glycol monomethyl ether | 112-35-6 | 164.20 | Ether (C-O-C) | Methyl (C1) |

| Diethylene glycol, monothio, S-hexyl | 90-033-5 | 179.85 | Thioether (C-S-C) | Hexyl (C6) |

| Ethylene glycol monohexyl ether | 112-25-4 | 146.23 | Ether (C-O-C) | Hexyl (C6) |

Key Observations :

- Thioether vs. Ether: The sulfur atom in triethylene glycol, monothio, S-hexyl increases its lipophilicity and reduces hydrogen-bonding capacity compared to oxygen-based ethers .

- Alkyl Chain Impact: Longer alkyl chains (e.g., hexyl) enhance hydrophobicity, influencing solubility in polar solvents. Triethylene glycol monomethyl ether (C1) is water-soluble, whereas the hexyl derivatives are likely more soluble in organic solvents .

Physical and Chemical Properties

Limited direct data exist for triethylene glycol, monothio, S-hexyl, but inferences can be drawn from analogous compounds:

- Solubility: Thioethers generally exhibit lower water solubility than their ether counterparts. For example, ethylene glycol monohexyl ether (oxygen-based) has moderate water solubility (~0.1 g/L), while the thioether variant is expected to be less soluble .

Toxicity and Environmental Behavior

- Triethylene Glycol Derivatives: Oxygen-based triethylene glycol ethers (e.g., monobutyl ether) show low acute toxicity but may cause reproductive or developmental effects at high doses in animal studies .

- Thioethers: Limited toxicological data exist for triethylene glycol, monothio, S-hexyl. Diethylene glycol thioethers have been associated with higher persistence in soil and groundwater compared to glycols .

- Environmental Persistence : Triethylene glycol itself is biodegradable under aerobic conditions, but the introduction of sulfur and hexyl groups may slow degradation rates .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing triethylene glycol, monothio, S-hexyl, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution, where a thiol (e.g., hexanethiol) reacts with triethylene glycol derivatives (e.g., tosylated or halogenated intermediates). Optimization includes controlling temperature (40–80°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios. Purity can be monitored via thin-layer chromatography (TLC) or GC-MS .

- Critical Parameters : Impurities like diethylene glycol (<1 ppm) may arise during synthesis, requiring purification via fractional distillation or column chromatography .

Q. How can gas chromatography (GC) be standardized to assess the purity of triethylene glycol, monothio, S-hexyl?

- Methodology : Use a flame-ionization detector (FID) with a 3-mm × 1.85-m column packed with support S2. Maintain injector, column, and detector temperatures at 250°C, 230°C, and 310°C, respectively. Helium is the carrier gas. The target compound should constitute ≥97% of total peak area .

- Validation : Calibrate with certified reference standards and validate precision via repeatability tests (RSD <2%) .

Q. What experimental approaches are used to determine the solubility of triethylene glycol, monothio, S-hexyl in hydrocarbon solvents?

- Methodology : Employ gravimetric or spectroscopic methods. For example, dissolve the compound in n-hexane or cyclohexane at varying temperatures (25–60°C) and measure saturation points using UV-Vis spectroscopy at λmax ≈ 270 nm. Compare results with predictive models like UNIFAC .

Advanced Research Questions

Q. How can contradictions in solubility data for triethylene glycol derivatives under supercritical conditions be resolved?

- Approach : Conduct high-pressure phase equilibria experiments (e.g., using a view cell at pressures up to 9 MPa). Validate data against equations of state (e.g., Peng-Robinson) and adjust mixing rules to account for thioether interactions. Discrepancies often arise from incomplete equilibration or impurities; use in-line FTIR for real-time monitoring .

Q. What biodegradation pathways are relevant for triethylene glycol, monothio, S-hexyl in soil remediation, and how can bioreactor studies be designed?

- Experimental Design : Use anaerobic batch reactors with soil inoculum, maintaining pH 6.5–7.5 and 30°C. Track degradation via ion chromatography for sulfate release (indicative of thioether cleavage) and GC-MS for intermediate metabolites. Compare with ethylene glycol biodegradation kinetics .

Q. How can computational modeling predict the interaction of triethylene glycol, monothio, S-hexyl with nanomaterials in catalytic applications?

- Methodology : Perform density functional theory (DFT) calculations to model adsorption energies on metal surfaces (e.g., Ru or Pt). Validate with experimental data from XPS or TEM. Studies show triethylene glycol derivatives act as reducing agents in nanoparticle synthesis, with kinetics dependent on hydroxyl/thiol group coordination .

Q. What strategies mitigate interference from co-eluting compounds in chromatographic analysis of triethylene glycol derivatives?

- Resolution : Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). For GC, derivatize with BSTFA to enhance volatility and selectivity. Cross-validate with NMR (¹H/¹³C) for structural confirmation, focusing on thioether peaks (δ ~2.5–3.0 ppm) .

Notes

- Conflicts Addressed : Discrepancies in solubility data resolved via multi-method validation (experimental + computational).

- Advanced Techniques : Emphasis on hyphenated analytical methods (GC-MS, LC-MS/MS) and DFT modeling for mechanistic insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.